3-Chloro-4-(5-isopropyl-2-methylphenoxy)aniline
Description
Historical Context and Development
The compound 3-chloro-4-(5-isopropyl-2-methylphenoxy)aniline emerged as a subject of interest in the early 21st century, with its first documented synthesis appearing in chemical databases around 2009. Its development aligns with advancements in aromatic amine chemistry, particularly in the design of halogenated phenol ethers for pharmaceutical and agrochemical applications. Patents such as CN102234236A (2010) and CN102701996A (2012) highlight methodologies for synthesizing structurally related chlorinated aniline derivatives, reflecting industrial demand for intermediates with tailored steric and electronic properties. The compound’s optimization likely stems from efforts to balance lipophilicity and reactivity for targeted biological interactions.
Chemical Classification and Nomenclature
This compound belongs to three primary chemical classes:
- Aromatic amines : Characterized by the aniline (-NH$$_2$$) group directly attached to a benzene ring.
- Phenol ethers : Defined by the ether linkage (-O-) connecting two aromatic systems.
- Chlorinated organic compounds : Featuring a chlorine substituent influencing electronic and steric properties.
Systematic IUPAC Name :
3-chloro-4-(2-methyl-5-propan-2-ylphenoxy)aniline.
Molecular Formula :
C$${16}$$H$${18}$$ClNO.
Synonyms :
Structural Significance in Aromatic Chemistry
The compound’s structure integrates three critical motifs (Figure 1):
- Aniline moiety : The -NH$$_2$$ group at position 4 of the benzene ring enables hydrogen bonding and participation in electrophilic substitution.
- Chlorine substituent : Positioned ortho to the amine, it exerts electron-withdrawing effects, modulating reactivity and dipole interactions.
- Phenoxy group : The 2-methyl-5-isopropyl-substituted benzene ring introduces steric bulk, influencing conformational flexibility and substrate binding in catalytic processes.
Key Structural Parameters :
- InChI : InChI=1S/C16H18ClNO/c1-10(2)12-5-4-11(3)16(8-12)19-15-7-6-13(18)9-14(15)17/h4-10H,18H2,1-3H3
- SMILES : CC1=C(C=C(C=C1)C(C)C)OC2=C(C=C(C=C2)N)Cl
The ortho-chloro and para-amino arrangement creates a polarized electronic environment, while the isopropyl group at the meta position of the phenoxy ring enhances hydrophobicity.
Registry and Identification Parameters
Registry Data :
| Parameter | Value | Source |
|---|---|---|
| CAS Number | 946729-73-3 | |
| PubChem CID | 26189707 | |
| DSSTox ID | DTXSID801197931 | |
| Molecular Weight | 275.77 g/mol |
Spectroscopic Identifiers :
- IR : Expected N-H stretches (3300–3500 cm$$^{-1}$$), C-Cl (550–850 cm$$^{-1}$$), and aromatic C=C (1450–1600 cm$$^{-1}$$).
- NMR : $$^1$$H NMR signals for aromatic protons (δ 6.5–7.5 ppm), isopropyl methyl groups (δ 1.2–1.4 ppm), and NH$$_2$$ (δ 4.0–5.0 ppm).
Thermal Properties :
- Boiling Point : Estimated >300°C (based on analogous phenol ethers).
- Melting Point : Not explicitly reported; predicted 80–120°C (computational models).
This compound’s unique identifier suite facilitates precise tracking in chemical inventories and regulatory frameworks.
Properties
IUPAC Name |
3-chloro-4-(2-methyl-5-propan-2-ylphenoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO/c1-10(2)12-5-4-11(3)16(8-12)19-15-7-6-13(18)9-14(15)17/h4-10H,18H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVENXDYVJQBLCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)OC2=C(C=C(C=C2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801197931 | |
| Record name | 3-Chloro-4-[2-methyl-5-(1-methylethyl)phenoxy]benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801197931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946729-73-3 | |
| Record name | 3-Chloro-4-[2-methyl-5-(1-methylethyl)phenoxy]benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=946729-73-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-4-[2-methyl-5-(1-methylethyl)phenoxy]benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801197931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 3-Chloro-4-(5-isopropyl-2-methylphenoxy)aniline can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses a palladium catalyst and boron reagents under mild and functional group-tolerant conditions . The specific reaction conditions and reagents used for the synthesis of this compound may vary depending on the desired yield and purity.
Chemical Reactions Analysis
3-Chloro-4-(5-isopropyl-2-methylphenoxy)aniline undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the aniline ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Chloro-4-(5-isopropyl-2-methylphenoxy)aniline is primarily used in proteomics research . It is utilized in the study of protein interactions, functions, and structures. Additionally, this compound may have applications in medicinal chemistry, where it can be used as a building block for the synthesis of pharmaceutical compounds. In the field of industrial chemistry, it can be used as an intermediate in the production of various chemical products.
Mechanism of Action
The mechanism of action of 3-Chloro-4-(5-isopropyl-2-methylphenoxy)aniline involves its interaction with specific molecular targets and pathways. The chloro-substituted aniline group and the phenoxy group with isopropyl and methyl substituents contribute to its unique binding properties. These structural features allow the compound to interact with proteins and enzymes, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarity and Substituent Effects
3-Chloro-4-(4-chlorophenoxy)aniline
- Structure: The phenoxy group is substituted with a single chlorine atom at the 4-position.
- Reactivity : Used as a precursor in Schiff base synthesis (e.g., reaction with 5-nitrothiophene-carboxaldehyde to form imine derivatives) .
- Physical Properties: Higher melting point (402–404 K) compared to non-chlorinated analogs due to increased molecular symmetry and halogen interactions .
3-Chloro-4-(3-methoxyphenoxy)aniline (CAS 59871-14-6)
- Structure: Methoxy group at the 3-position of the phenoxy ring.
- Key Differences : The methoxy group enhances solubility in polar solvents compared to alkyl-substituted analogs. Structural similarity score: 0.92 .
5-Chloro-2-(4-chlorophenoxy)aniline (CAS 10272-06-7)
- Structure: Chlorine atoms at the 5-position of the aniline ring and 4-position of the phenoxy group.
N-(3-chloro-4-(2-pyridylmethoxy)aniline
- Structure : Pyridylmethoxy substituent at the 4-position.
- Synthesis: Prepared via substitution of 3-chloro-4-fluoronitrobenzene with 2-pyridinemethanol under alkaline conditions, followed by reduction .
- Applications : Intermediate in pharmaceuticals, highlighting the role of heterocyclic substituents in drug design .
Physicochemical Properties
| Compound | Molecular Weight | Melting Point (°C) | Solubility Trends | Key Substituents |
|---|---|---|---|---|
| 3-Chloro-4-(5-isopropyl-2-methylphenoxy)aniline | ~279.7* | Not reported | Lipophilic (isopropyl/methyl) | 5-isopropyl, 2-methyl phenoxy |
| 3-Chloro-4-(4-chlorophenoxy)aniline | 283.1 | 129–131† | Moderate in ethanol/DMSO | 4-chloro phenoxy |
| 4-Chloro-2-methoxy-5-methylaniline | 171.6 | 97–103 | High in polar aprotic solvents | Methoxy, methyl |
| 3-Chloro-4-(3-methoxyphenoxy)aniline | 279.7 | Not reported | Enhanced in methanol/acetone | 3-methoxy phenoxy |
*Estimated based on molecular formula. †From derivative crystal data .
Biological Activity
3-Chloro-4-(5-isopropyl-2-methylphenoxy)aniline is a compound that has garnered interest in various fields of biological research, particularly for its potential antimicrobial and anticancer activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C16H18ClNO
- Molecular Weight : 275.77 g/mol
- CAS Number : 946729-73-3
The compound features a chloro group and an isopropyl-substituted phenoxy moiety, which are critical for its biological interactions.
The biological activity of this compound is thought to arise from its ability to interact with specific molecular targets within cells. Similar compounds have demonstrated the following mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or other critical pathways, leading to antimicrobial effects.
- Antiproliferative Activity : It may disrupt cellular processes such as mitosis, affecting cancer cell viability.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies have shown:
- Inhibition of Gram-positive and Gram-negative Bacteria : Preliminary screenings against various bacterial strains have reported IC50 values indicating potent antibacterial activity. For example, certain derivatives showed IC50 values as low as 15.28 μg/mL against E. coli .
| Bacterial Strain | IC50 (μg/mL) |
|---|---|
| Streptococcus pneumoniae | 62.53 |
| Enterococcus faecalis | 36.66 |
| E. coli | 15.28 |
Anticancer Activity
The compound's structural similarities to other anilines suggest potential antiproliferative effects against various cancer cell lines:
- Cell Line Studies : Derivatives of related compounds have shown moderate to potent antiproliferative activity against cell lines such as A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer) .
| Cell Line | IC50 (μM) |
|---|---|
| A549 | 0.75 |
| MDA-MB-231 | 1.02 |
| HeLa | 10 |
Case Studies
- Antimicrobial Efficacy : In a study examining the effects of similar compounds on E. coli, treatment resulted in significant morphological changes in bacterial cells, indicating disruption of cell integrity and function . This suggests that the compound may similarly affect bacterial morphology.
- Synergistic Effects : Research has indicated that combining similar compounds with established antibiotics like ciprofloxacin can enhance antibacterial efficacy against resistant strains of bacteria . This synergy could be explored further with this compound.
Q & A
Q. How should researchers address batch-to-batch variability in biological assay results?
- Methodological Answer :
- Quality control (QC) : Implement HPLC purity checks (>95%) for each batch.
- Normalization : Use internal controls (e.g., reference inhibitors) in each assay plate.
- Meta-analysis : Aggregate data from multiple labs to identify trends vs. outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
